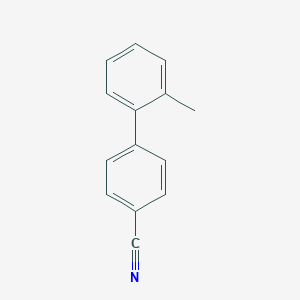

4-(2-Methylphenyl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methylphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c1-11-4-2-3-5-14(11)13-8-6-12(10-15)7-9-13/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTJHRYFSZWZHPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10362646 | |

| Record name | 4-(2-methylphenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189828-30-6 | |

| Record name | 4-(2-methylphenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 4-(2-Methylphenyl)benzonitrile (CAS No. 189828-30-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Methylphenyl)benzonitrile, also known as 2'-Methyl-[1,1'-biphenyl]-4-carbonitrile or o-tolylbenzonitrile (OTBN), is a pivotal intermediate in the synthesis of a class of blockbuster antihypertensive drugs known as sartans.[1][2][3] These drugs are Angiotensin II Receptor Blockers (ARBs), which play a crucial role in the management of hypertension and other cardiovascular diseases.[4] The unique biphenylnitrile structure of this compound serves as a critical scaffold for the elaboration into complex pharmaceutical agents like Valsartan, Losartan, and Candesartan.[1] This technical guide provides a comprehensive overview of its chemical properties, spectral data, synthesis, and its significant role in drug development, tailored for a scientific audience.

Chemical and Physical Properties

This compound is a stable organic compound under standard conditions.[4] Its structure features a benzonitrile moiety linked to a 2-methylphenyl (o-tolyl) group. This substitution pattern imparts specific steric and electronic properties that are leveraged in its synthetic applications.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 189828-30-6 | --INVALID-LINK-- |

| Molecular Formula | C₁₄H₁₁N | --INVALID-LINK-- |

| Molecular Weight | 193.24 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| Appearance | Pale yellow solid | [Various Supplier Data] |

| Melting Point | 46-48 °C | CN102964271B |

Spectral Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Table 2: Summary of Spectral Data for this compound

| Technique | Key Data | Source |

| ¹³C NMR | Spectral data available | --INVALID-LINK-- |

| GC-MS | Mass spectrum available | --INVALID-LINK-- |

| FTIR | Vapor phase IR spectrum available | --INVALID-LINK-- |

Note: Detailed spectra can be accessed through the provided PubChem link. Interpretation of the spectra is consistent with the assigned structure, showing characteristic signals for the aromatic protons and carbons, the methyl group, and the nitrile functional group.

Synthesis of this compound

The most common and industrially significant method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction forms the C-C bond between an aryl halide and an arylboronic acid, offering high yields and good functional group tolerance.[5]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of this compound from 4-bromobenzonitrile and 2-methylphenylboronic acid.

Materials:

-

4-Bromobenzonitrile

-

2-Methylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromobenzonitrile (1.0 eq), 2-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) as the catalyst system.

-

Add a 4:1 mixture of toluene and water as the solvent.

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 4-6 hours, or until TLC or GC-MS analysis indicates the consumption of the starting materials.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pale yellow solid.

Application in Drug Development: Synthesis of Sartans

This compound is a crucial building block in the synthesis of angiotensin II receptor blockers (ARBs), a class of drugs widely used to treat hypertension and heart failure.[1][2][4] The renin-angiotensin system (RAS) is a key hormonal cascade that regulates blood pressure. Angiotensin II, a potent vasoconstrictor, is the primary active component of this system. ARBs function by blocking the angiotensin II type 1 (AT₁) receptor, thus preventing the vasoconstrictive effects of angiotensin II and leading to a reduction in blood pressure.[6]

The synthesis of sartans, such as valsartan, involves the chemical modification of this compound. A key transformation is the conversion of the nitrile group into a tetrazole ring, which acts as a bioisostere for a carboxylic acid group, and the subsequent elaboration of the biphenyl scaffold. While this compound itself is not known to have significant direct biological activity on the AT₁ receptor, its structural framework is essential for the final drug molecule to bind effectively to the receptor.

Safety and Handling

While not classified as hazardous under standard conditions, this compound should be handled with appropriate laboratory safety precautions.[4] This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Due to its reactivity and potential health effects from prolonged exposure, it is recommended to handle the compound in a well-ventilated area or a fume hood.[4]

Conclusion

This compound is a compound of significant interest to the pharmaceutical and chemical industries. Its primary importance lies in its role as a key intermediate in the synthesis of sartan-class antihypertensive drugs. The well-established Suzuki-Miyaura coupling provides an efficient route for its large-scale production. A thorough understanding of its properties, synthesis, and application is essential for researchers and professionals involved in the development of cardiovascular therapeutics. Further research into novel synthetic routes and potential applications in other areas of medicinal chemistry and materials science may unveil new opportunities for this versatile molecule.

References

- 1. 2-(4-Methylphenyl)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. An Efficient Preparation for 2-Cyano-4'-methylbiphenyl_Chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2'-Methyl-[1,1'-biphenyl]-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2'-Methyl-[1,1'-biphenyl]-4-carbonitrile. Due to the limited availability of specific experimental data for this particular isomer, this guide also includes comparative data for other isomers of methyl-biphenyl-carbonitrile to provide a broader context for researchers.

Core Physical and Chemical Properties

2'-Methyl-[1,1'-biphenyl]-4-carbonitrile is an organic compound with the chemical formula C14H11N.[1] Its molecular weight is 193.24 g/mol .[2] While specific experimental data on the physical properties of 2'-Methyl-[1,1'-biphenyl]-4-carbonitrile (CAS No. 189828-30-6) are not widely available in the public domain, the properties of its isomers have been characterized. This comparative data is essential for understanding the potential characteristics of the 2'-methyl isomer.

Table 1: Comparative Physical Properties of Methyl-biphenyl-carbonitrile Isomers

| Property | 2'-Methyl-[1,1'-biphenyl]-4-carbonitrile | 4'-Methyl-[1,1'-biphenyl]-2-carbonitrile | 4-Methyl-[1,1'-biphenyl]-2-carbonitrile | 4'-Methyl-[1,1'-biphenyl]-4-carbonitrile |

| CAS Number | 189828-30-6[1] | 114772-53-1[3][4] | 64113-85-5[5] | 50670-50-3[6] |

| Molecular Formula | C14H11N[1] | C14H11N[4] | C14H11N[5] | C14H11N[6] |

| Molecular Weight | 193.24[2] | 193.24[3] | 193.24[5] | 193.24[6] |

| Melting Point | Not available | 48.0-54.0 °C[4] | 76-77 °C[5] | 108.0-112.0 °C[6] |

| Boiling Point | Not available | Not available | 364.1±21.0 °C (Predicted)[5] | 343.5±21.0 °C (Predicted)[6] |

| Appearance | Not available | White to cream powder or flakes[4] | Not available | White to almost white powder to crystal[6] |

| Solubility | Not available | Insoluble in water; Soluble in Methanol | Not available | Not available |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of organic molecules. The following are the reported 1H and 13C NMR spectral data for 2'-Methyl-[1,1'-biphenyl]-4-carbonitrile.

Table 2: NMR Spectral Data for 2'-Methyl-[1,1'-biphenyl]-4-carbonitrile [2]

| Nucleus | Chemical Shift (δ ppm) |

| 1H NMR | 8.19 (d, J = 2.8 Hz, 1H), 8.18 (d, J = 3.6 Hz, 1H), 7.50 – 7.93 (m, 4H), 7.51(d, J = 3.6 Hz,1H), 7.12(s, 1H), 2.39 (s, 3H) |

| 13C NMR | 158.7, 148.9, 147.1, 138.3, 133.6, 130.9, 128.4, 127.0, 126.0, 125.5, 124.9, 122.7, 20.7 |

Experimental Protocols

3.1. Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure compound. The following is a general protocol for determining the melting point of a biphenyl compound using a capillary tube method.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the crystalline sample is finely ground using a mortar and pestle. The powdered sample is then packed into the sealed end of a capillary tube to a height of about 1-2 mm.[7][8]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure accurate temperature reading.

-

Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to about 1-2°C per minute to allow for thermal equilibrium.[8]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a liquid is recorded as the end of the melting range.

-

Purity Assessment: A wide melting range often indicates the presence of impurities.

3.2. General Workflow for Compound Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical entity like 2'-Methyl-[1,1'-biphenyl]-4-carbonitrile.

Caption: General workflow for chemical synthesis and characterization.

This guide serves as a foundational resource for researchers working with 2'-Methyl-[1,1'-biphenyl]-4-carbonitrile and related compounds. Further experimental investigation is required to fully elucidate the specific physical properties of this particular isomer.

References

- 1. pschemicals.com [pschemicals.com]

- 2. rsc.org [rsc.org]

- 3. 4 -Methyl-2-biphenylcarbonitrile 98 114772-53-1 [sigmaaldrich.com]

- 4. 2-Cyano-4'-methylbiphenyl, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. 4-Methyl-[1,1'-biphenyl]-2-carbonitrile | 64113-85-5 [amp.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. youtube.com [youtube.com]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

Crystal Structure of 4-(2-Methylphenyl)benzonitrile: A Technical Review

** chercheurs, scientifiques et professionnels du développement de médicaments, ce guide technique approfondi explore la structure cristalline du 4-(2-méthylphényl)benzonitrile. Malgré des recherches approfondies dans les bases de données cristallographiques publiques, y compris la Cambridge Structural Database (CSD), la structure cristalline déterminée expérimentalement pour le 4-(2-méthylphényl)benzonitrile (CAS : 189828-30-6) n'est pas disponible dans le domaine public au moment de la rédaction de ce document.

Cependant, une analyse structurale détaillée a été publiée pour son isomère proche, le 2-(4-méthylphényl)benzonitrile (également C14H11N).[1] Ce document fournira une analyse technique complète de la structure cristalline de cet isomère comme point de référence pertinent. Il est crucial de noter que les données présentées ci-dessous appartiennent au 2-(4-méthylphényl)benzonitrile et non au 4-(2-méthylphényl)benzonitrile.

Structure moléculaire et données cristallographiques du 2-(4-méthylphényl)benzonitrile

La détermination de la structure par cristallographie aux rayons X sur monocristal du 2-(4-méthylphényl)benzonitrile révèle des informations précieuses sur sa conformation moléculaire et son empilement cristallin.

Données cristallographiques

Le composé cristallise dans le système orthorhombique. Les paramètres détaillés de la maille élémentaire et les conditions de collecte des données sont résumés dans le tableau 1.

| Paramètre | Valeur |

| Formule chimique | C₁₄H₁₁N |

| Masse molaire | 193.24 g/mol |

| Système cristallin | Orthorhombique |

| Groupe d'espace | P2₁2₁2₁ |

| a | 7.6726 (4) Å |

| b | 11.4037 (5) Å |

| c | 12.2426 (5) Å |

| Volume | 1071.18 (9) ų |

| Z | 4 |

| Température | 173 K |

| Rayonnement | Mo Kα (λ = 0.71073 Å) |

| R_int | 0.017 |

| R[F² > 2σ(F²)] | 0.040 |

| wR(F²) | 0.105 |

| Tableau 1 : Données cristallographiques et détails de l'affinement pour le 2-(4-méthylphényl)benzonitrile.[1] |

Géométrie moléculaire

La molécule de 2-(4-méthylphényl)benzonitrile est constituée de deux cycles benzéniques qui ne sont pas coplanaires. L'angle dièdre entre les plans moyens des deux cycles benzéniques est de 44.6 (7)°.[1] Cette torsion est une caractéristique conformationnelle significative de la molécule. Les longueurs de liaison et les angles sont dans les plages attendues.[1]

Empilement cristallin et interactions intermoléculaires

L'empilement cristallin du 2-(4-méthylphényl)benzonitrile est principalement stabilisé par de faibles interactions intermoléculaires de type empilement π-π.[1] Les distances centroïde-centroïde entre les cycles aromatiques adjacents sont de 3.8172 (12) Å et 3.9349 (12) Å.[1]

Protocoles expérimentaux

Cette section détaille les méthodologies pour la synthèse, la cristallisation et l'analyse par diffraction des rayons X du 2-(4-méthylphényl)benzonitrile.

Synthèse

Une méthode de synthèse rapportée pour le 2-(4-méthylphényl)benzonitrile implique une réaction de couplage de Suzuki entre le o-bromobenzonitrile et l'acide 4-méthylbenzèneboronique. Le protocole général est le suivant :

-

À une solution de o-bromobenzonitrile (40 g) et d'acide 4-méthylbenzèneboronique (33 g) dans du DME (2 litres) est ajouté du tétrakis(triphénylphosphine)palladium(0) (7.58 g).

-

Du carbonate de sodium (1M, 592 ml) est ensuite ajouté au mélange.

-

Le mélange est agité vigoureusement et chauffé à reflux pendant 18 heures.

-

Le solvant est éliminé sous vide.

-

Le résidu est réparti entre de l'éther (800 ml) et du carbonate de sodium (1M, 800 ml).

-

La phase aqueuse est extraite avec de l'éther (3 x 400 ml).

-

Les phases organiques combinées sont séchées et concentrées sous vide.

-

Le produit brut est cristallisé à partir d'un système de solvants en utilisant du charbon actif comme agent décolorant pour obtenir le produit pur.

Cristallisation

Des cristaux de qualité pour la diffraction des rayons X ont été obtenus par évaporation lente d'une solution méthanolique du composé.

Collecte et affinement des données de diffraction des rayons X

La collecte des données a été réalisée sur un diffractomètre Oxford Diffraction Xcalibur Eos Gemini.[1] Les données ont été collectées à une température de 173 K en utilisant un rayonnement Mo Kα.[1] La structure a été résolue en utilisant SHELXS97 et affinée en utilisant SHELXL97.[1] Les atomes d'hydrogène ont été placés dans des positions calculées et affinés en utilisant un modèle mobile.[1]

Visualisations

Les diagrammes suivants illustrent le flux de travail expérimental pour la détermination de la structure cristalline et une représentation schématique de la molécule.

Figure 1 : Flux de travail expérimental pour la détermination de la structure cristalline du 2-(4-méthylphényl)benzonitrile.

Figure 2 : Représentation schématique de la structure moléculaire du 2-(4-méthylphényl)benzonitrile.

References

The Therapeutic Potential of Substituted Biphenyl Nitriles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted biphenyl nitriles represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. The unique structural features of the biphenyl scaffold, combined with the electronic properties of the nitrile group, contribute to their ability to interact with a variety of biological targets. This technical guide provides an in-depth overview of the core biological activities of substituted biphenyl nitriles, focusing on their roles as inhibitors of the PD-1/PD-L1 immune checkpoint, antagonists of the angiotensin II receptor, and ligands for the histamine H3 receptor. The content herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration and application of these promising therapeutic agents.

The nitrile group, an important functional moiety, is found in over 30 pharmaceuticals approved by the FDA.[1][2] Its incorporation into drug candidates can enhance binding affinity to target proteins, improve pharmacokinetic profiles, and reduce drug resistance.[1][2] The biphenyl framework is a key structural element in many biologically active compounds, including those with antimicrobial, anti-diabetic, anti-proliferative, antioxidant, analgesic, and anti-inflammatory properties.[3] This guide will delve into specific examples of substituted biphenyl nitriles, presenting their quantitative biological data, detailed experimental methodologies, and the signaling pathways they modulate.

I. Biphenyl Nitrile Derivatives as PD-1/PD-L1 Inhibitors

The interaction between the programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), is a critical immune checkpoint pathway that tumor cells can exploit to evade immune surveillance.[4][5] Small molecule inhibitors that disrupt this interaction have emerged as a promising alternative to monoclonal antibody-based therapies.[4] Biphenyl-based compounds have been extensively researched as a core scaffold for these inhibitors.[6][7]

A. Mechanism of Action

Substituted biphenyl nitrile inhibitors of the PD-1/PD-L1 interaction typically function by binding to PD-L1 and inducing its dimerization.[8][9] This dimerization prevents PD-L1 from engaging with the PD-1 receptor on T-cells, thereby blocking the inhibitory signal and restoring T-cell-mediated antitumor immunity.[4][8] Key amino acid residues within the hydrophobic, tunnel-shaped binding pocket of PD-L1, such as Tyr56, Met115, Ala121, and Asp122, have been identified as crucial for the interaction with these biphenyl-based inhibitors.[6]

B. PD-1/PD-L1 Signaling Pathway

The binding of PD-L1 on tumor cells to the PD-1 receptor on activated T-cells initiates a signaling cascade that suppresses T-cell activity. Small molecule biphenyl nitrile inhibitors block this initial interaction, preventing the downstream inhibitory signaling and allowing the T-cell to carry out its cytotoxic function against the tumor cell.

Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of biphenyl nitriles.

C. Quantitative Data

A series of 3-(4-((5-((2-methylbiphenyl-3-yl) methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives have been synthesized and evaluated for their ability to inhibit the PD-1/PD-L1 interaction.[10] The inhibitory activity is presented in the table below.

| Compound | IC50 (μM) |

| 6 | 12.28[10] |

| 7 | 8.52[10] |

| 8a | 14.08[10] |

D. Experimental Protocols

Synthesis of 3-(4-((5-((2-methylbiphenyl-3-yl) methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile Derivatives (General Procedure for compounds 8a–w): [10]

-

To a solution of compound 6 (0.2 g, 0.35 mmol) and a substituted aldehyde (0.35 mmol) in methanol (2 mL), add acetic acid (0.01 mL, 0.17 mmol).

-

Stir the reaction mixture for 2 hours at room temperature.

-

Cool the reaction mixture to 0 °C.

-

Add NaCNBH₃ (0.043 g, 0.7 mmol) to the cooled mixture.

-

Allow the reaction mixture to warm to room temperature and stir for 8 hours under an inert atmosphere.

-

Monitor the reaction completion by Thin Layer Chromatography (TLC).

-

Upon completion, remove the methanol under reduced pressure to yield the crude product, which can be further purified.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition: [4][9]

-

Prepare serial dilutions of the test compounds.

-

In a 384-well low volume white plate, dispense the test compounds or standards.

-

Add tagged human recombinant PD-1 and PD-L1 proteins to the wells.

-

Add labeled anti-tag HTRF detection reagents. The reagents labeled with HTRF fluorophores may be pre-mixed and added in a single step.

-

Incubate the plate for a specified time (e.g., 2-4 hours) at room temperature, protected from light.

-

Read the HTRF signal on a compatible plate reader at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

The decrease in the HTRF signal in the presence of an inhibitor indicates the disruption of the PD-1/PD-L1 interaction.

-

Calculate the IC50 values from the dose-response curves.

Caption: A generalized workflow for an HTRF-based PD-1/PD-L1 binding assay.

II. Biphenyl Nitriles as Angiotensin II Receptor Antagonists

The renin-angiotensin system (RAS) is a crucial regulator of blood pressure, and its dysregulation is implicated in hypertension and other cardiovascular diseases.[11] Angiotensin II receptor blockers (ARBs) are a class of drugs that antagonize the action of angiotensin II at the angiotensin II type 1 (AT₁) receptor.[12][13] The biphenyl tetrazole scaffold, often derived from a biphenyl nitrile precursor, is a hallmark of many "sartan" drugs, including losartan (DuP 753).[10][14][15]

A. Mechanism of Action

Biphenyl nitrile-derived angiotensin II receptor antagonists, such as losartan, are competitive antagonists of the AT₁ receptor.[12][13] By selectively blocking the binding of angiotensin II to the AT₁ receptor, these compounds inhibit angiotensin II-induced vasoconstriction, aldosterone release, and other physiological responses that lead to an increase in blood pressure.[11][12] The active metabolite of losartan, EXP3174, is significantly more potent than the parent compound.[12]

B. Angiotensin II Receptor Signaling Pathway

Angiotensin II binding to the AT₁ receptor, a G-protein coupled receptor, activates downstream signaling cascades that result in vasoconstriction and other effects. Biphenyl nitrile-derived antagonists prevent this initial binding event.

Caption: Angiotensin II receptor signaling and the antagonistic action of biphenyl nitrile-derived ARBs.

C. Quantitative Data

The following table presents the in vitro activity of losartan and its active metabolite, EXP3174.

| Compound | Target | Assay | IC50 |

| Losartan (DuP 753) | Angiotensin II Receptor | Receptor Binding | - |

| EXP3174 | Angiotensin II Receptor | Receptor Binding | 10-20 times more potent than losartan[12] |

D. Experimental Protocols

Synthesis of Losartan (DuP 753): [14][15][16]

The synthesis of losartan involves several key steps, including the formation of the biphenyl core and the construction of the tetrazole ring from a nitrile precursor.

-

Biphenyl Formation: A common method is the Suzuki-Miyaura coupling between an aryl halide and an aryl boronic acid.[15]

-

Imidazole Alkylation: The imidazole moiety is alkylated with a suitable biphenylmethyl halide.[16]

-

Tetrazole Formation: The nitrile group on the biphenyl ring is converted to a tetrazole ring via a [2+3] cycloaddition with an azide, often using reagents like sodium azide and zinc triflate as a safer alternative to organotin azides.[14][15]

Angiotensin II Receptor Binding Assay (Radioligand-based):

This protocol is a general guideline for a competitive radioligand binding assay.

-

Membrane Preparation: Prepare cell membranes from a source known to express AT₁ receptors (e.g., rat liver or cells stably expressing the human AT₁ receptor).

-

Assay Setup: In a microplate, combine the membrane preparation, a fixed concentration of a radiolabeled angiotensin II analog (e.g., [¹²⁵I]Sar¹,Ile⁸-Ang II), and varying concentrations of the unlabeled test compound (e.g., a biphenyl nitrile derivative).

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Separation: Separate the bound from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Detection: Quantify the amount of bound radioactivity on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

III. Aminoalkoxybiphenylnitriles as Histamine H3 Receptor Ligands

The histamine H3 receptor (H3R) is a G protein-coupled receptor primarily expressed in the central nervous system, where it acts as a presynaptic autoreceptor and heteroreceptor, modulating the release of histamine and other neurotransmitters.[17] H3R antagonists and inverse agonists have therapeutic potential for treating various neurological and psychiatric disorders.[17][18]

A. Mechanism of Action

Aminoalkoxybiphenylnitriles have been identified as potent and selective ligands for the histamine H3 receptor.[17] These compounds can act as antagonists or inverse agonists, blocking the constitutive activity of the H3R and/or the effects of histamine.[19] By antagonizing the H3R, these compounds can increase the release of neurotransmitters like histamine, acetylcholine, norepinephrine, serotonin, and dopamine, which may underlie their therapeutic effects in CNS disorders.[19]

B. Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is coupled to the Gαi/o protein. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Aminoalkoxybiphenylnitrile antagonists block this signaling cascade.

Caption: Histamine H3 receptor signaling and the antagonistic action of aminoalkoxybiphenylnitriles.

C. Quantitative Data

The binding affinities of representative aminoalkoxybiphenylnitrile derivatives for the human and rat histamine H3 receptors are presented below.

| Compound | Human H3R Ki (nM) | Rat H3R Ki (nM) |

| A-349821 | Potent and Selective[20] | Potent and Selective[20] |

| Compound 3d | 2.91[21] | - |

| Compound 3h | 5.51[21] | - |

| Compound 13 | 25[22] | - |

D. Experimental Protocols

Synthesis of Aminoalkoxybiphenylnitriles (General Approach): [17]

A general synthetic strategy involves the coupling of a substituted biphenyl alcohol with a suitable amino alcohol derivative, followed by conversion of a functional group to the nitrile.

Histamine H3 Receptor Binding Assay (Radioligand-based): [1][3][23]

-

Membrane Preparation: Prepare membranes from cells stably expressing the human H3 receptor (e.g., HEK-293 cells).

-

Assay Setup: For competition binding assays, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]Nα-methylhistamine) and increasing concentrations of the unlabeled test compound (aminoalkoxybiphenylnitrile).

-

Incubation: Incubate the mixture for a defined period (e.g., 2 hours) at a specific temperature (e.g., 25 °C) to reach equilibrium.

-

Separation: Terminate the incubation by rapid filtration through a filter plate to separate bound and free radioligand.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the Ki values for the test compounds by analyzing the competition binding curves using appropriate software.

Conclusion

Substituted biphenyl nitriles are a privileged structural motif in medicinal chemistry, demonstrating significant potential across a range of therapeutic areas. Their ability to act as potent inhibitors of the PD-1/PD-L1 checkpoint, antagonists of the angiotensin II receptor, and ligands of the histamine H3 receptor highlights their versatility. This guide has provided a comprehensive overview of the biological activities, mechanisms of action, relevant signaling pathways, quantitative data, and experimental protocols associated with these compounds. The detailed information presented herein is intended to facilitate further research and development in this exciting field, ultimately contributing to the discovery of novel and effective therapeutic agents.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Discovery of Novel Small-Molecule Inhibitors of PD-1/PD-L1 Interaction via Structural Simplification Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Biphenyl-based small molecule inhibitors: Novel cancer immunotherapeutic agents targeting PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. PD-L1 dimerisation induced by biphenyl derivatives mediates anti-breast cancer activity via the non-immune PD-L1–AKT–mTOR/Bcl2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nonsymmetrically Substituted 1,1′-Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of losartan, the first specific non-peptide angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanism of action of angiotensin-receptor blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Angiotensin II receptor blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Rational Design and Synthesis of AT1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. moodle2.units.it [moodle2.units.it]

- 17. Aminoalkoxybiphenylnitriles as histamine-3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Exploration of structure-activity relationships for dual serotonin transporter reuptake inhibitors-histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and SAR of aminoalkoxy-biaryl-4-carboxamides: novel and selective histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Substituted Purines as High-Affinity Histamine H3 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity—In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis and binding assays of H3-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 4-(2-Methylphenyl)benzonitrile: A Technical Overview

This technical guide provides a detailed overview of the spectroscopic data for 4-(2-Methylphenyl)benzonitrile, catering to researchers, scientists, and professionals in drug development. While experimental spectra for this specific compound are not publicly available in the databases searched, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Additionally, it outlines comprehensive experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with similar compounds.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.70 | d | 2H | Protons ortho to -CN |

| ~7.50 | d | 2H | Protons meta to -CN |

| ~7.35-7.20 | m | 4H | Protons of the methyl-substituted phenyl ring |

| ~2.30 | s | 3H | Methyl group protons (-CH₃) |

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~145.2 | Quaternary carbon of the benzonitrile ring attached to the other ring |

| ~140.8 | Quaternary carbon of the tolyl ring attached to the other ring |

| ~136.5 | Quaternary carbon of the methyl-substituted phenyl ring |

| ~132.5 | CH carbons ortho to -CN |

| ~130.8 | CH carbon of the tolyl ring |

| ~129.5 | CH carbons of the tolyl ring |

| ~127.3 | CH carbons meta to -CN |

| ~126.0 | CH carbon of the tolyl ring |

| ~118.8 | Cyano group carbon (-CN) |

| ~111.5 | Quaternary carbon attached to the -CN group |

| ~20.5 | Methyl group carbon (-CH₃) |

Solvent: CDCl₃

Table 3: Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium-Weak | Aliphatic C-H stretch (methyl) |

| ~2230-2210 | Strong | C≡N stretch |

| ~1600, 1480 | Medium-Strong | Aromatic C=C ring stretching |

| ~830 | Strong | 1,4-disubstituted (para) C-H bend |

| ~760 | Strong | 1,2-disubstituted (ortho) C-H bend |

Sample Preparation: KBr pellet or thin film

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 193 | 100 | [M]⁺ (Molecular Ion) |

| 192 | ~80 | [M-H]⁺ |

| 178 | ~60 | [M-CH₃]⁺ |

| 165 | ~40 | [M-HCN]⁺ |

| 152 | ~30 | [M-CH₃, -CN]⁺ or [C₁₂H₈]⁺ |

| 91 | ~50 | [C₇H₇]⁺ (Tropylium ion) |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh approximately 5-20 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

To ensure homogeneity, gently vortex or sonicate the mixture until the sample is fully dissolved.

-

Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Cap the NMR tube securely.

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

-

Tune and match the probe to the appropriate nucleus (¹H or ¹³C).

-

Set the acquisition parameters, including the number of scans, spectral width, and relaxation delay.

-

Acquire the NMR spectrum.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain a pure absorption lineshape.

-

Calibrate the chemical shift axis using the signal from the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method) :

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Ensure the mixture is homogenous and has a fine, consistent particle size.

-

Transfer the powdered mixture to a pellet press.

-

Apply high pressure to form a thin, transparent KBr pellet.

-

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the IR spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation :

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.

-

If necessary, filter the solution to remove any solid particles.

-

-

Data Acquisition (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS) :

-

Introduce the sample solution into the gas chromatograph (GC) inlet, where it is vaporized.

-

The vaporized sample is separated by the GC column and then introduced into the ion source of the mass spectrometer.

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

The resulting ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

-

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of 2'-Methylbiphenyl Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery and rich history of 2'-methylbiphenyl derivatives, a class of compounds that has evolved from chemical curiosities to the cornerstone of life-saving pharmaceuticals. We will explore the chronological progression of their synthesis, from early classical methods to the advent of modern cross-coupling reactions, and illuminate their profound impact on medicinal chemistry, particularly in the development of angiotensin II receptor blockers (ARBs). This document provides a comprehensive overview, including detailed experimental protocols, quantitative data, and visual representations of key biological pathways and synthetic workflows to serve as a valuable resource for researchers in the field.

A Historical Odyssey: From Classical Couplings to Catalytic Precision

The story of 2'-methylbiphenyl derivatives is intrinsically linked to the broader history of biaryl synthesis. Early organic chemists developed several methods for forging carbon-carbon bonds between aromatic rings, laying the groundwork for the eventual synthesis of these specific methylated analogs.

Early Methods (19th and Early 20th Century):

Initial forays into biaryl synthesis were characterized by harsh reaction conditions and often low yields. These pioneering methods, while not always efficient, were crucial in establishing the fundamental principles of aryl-aryl bond formation.

-

Wurtz-Fittig Reaction (ca. 1855): This reaction, an extension of the Wurtz reaction, involved the coupling of an aryl halide with an alkyl halide in the presence of sodium metal. While primarily used for alkyl-aryl coupling, it represents one of the earliest attempts at forming bonds between aromatic systems.[1][2]

-

Ullmann Reaction (1901): Developed by Fritz Ullmann, this reaction utilizes copper-promoted coupling of two aryl halides to form a symmetrical biaryl.[3][4][5][6] The classical Ullmann reaction required high temperatures and stoichiometric amounts of copper, often limiting its scope to electron-deficient aryl halides.[3][6]

-

Gomberg-Bachmann Reaction (1924): This method involves the base-induced coupling of an aryl diazonium salt with another aromatic compound.[7][8][9] While it offered a route to unsymmetrical biaryls, the original procedure was often plagued by low yields due to side reactions of the highly reactive diazonium salts.[7][8]

These early methods, though historically significant, were largely superseded by more efficient and versatile techniques in the latter half of the 20th century.

The Dawn of Modern Synthesis: Transition Metal Catalysis

The discovery and development of transition metal-catalyzed cross-coupling reactions revolutionized organic synthesis and provided chemists with unprecedented tools for constructing complex molecules like 2'-methylbiphenyl derivatives with high efficiency and selectivity.

-

Grignard Reagent-Based Couplings: The use of Grignard reagents in cross-coupling reactions, often catalyzed by nickel or other transition metals, provided a more reliable route to biaryls. A notable example is the synthesis of 2-methylbiphenyl from an o-tolylmagnesium Grignard reagent and chlorobenzene, catalyzed by a nickel(II) halide.[10][11]

-

Negishi Coupling (1977): This palladium- or nickel-catalyzed reaction couples an organozinc compound with an organic halide.[12] The Negishi coupling was a significant advancement, allowing for the preparation of unsymmetrical biaryls in good yields under milder conditions.[12]

-

Suzuki-Miyaura Coupling (Late 1970s): The palladium-catalyzed cross-coupling of an organoboron compound with an organic halide has become one of the most widely used methods for C-C bond formation in both academic and industrial settings. Its tolerance of a wide range of functional groups and the stability of the boronic acid reagents have made it a cornerstone for the synthesis of complex biphenyl derivatives.

The advent of these powerful catalytic methods paved the way for the efficient and scalable synthesis of highly functionalized 2'-methylbiphenyl derivatives, which proved to be of immense importance in the field of medicinal chemistry.

The Rise of the "Sartans": 2'-Methylbiphenyl Derivatives in Drug Discovery

The true significance of the 2'-methylbiphenyl scaffold emerged with the discovery of its role as a key structural motif in a class of antihypertensive drugs known as angiotensin II receptor blockers (ARBs), or "sartans". These drugs selectively block the action of angiotensin II, a potent vasoconstrictor, at the angiotensin II type 1 (AT₁) receptor, leading to vasodilation and a reduction in blood pressure.[13]

Quantitative Data

Physicochemical Properties of 2-Methylbiphenyl

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₂ | [16] |

| Molecular Weight | 168.24 g/mol | [16] |

| Melting Point | 0.0 °C | [16] |

| Boiling Point | 258-259 °C | |

| Density | 1.012 - 1.015 g/cm³ @ 20°C |

Biological Activity of Selected Sartans (Angiotensin II Receptor Blockers)

The following table summarizes the in vitro binding affinities (IC₅₀ values) of several sartan drugs containing the 2'-methylbiphenyl moiety for the human AT₁ receptor. Lower IC₅₀ values indicate higher binding affinity.

| Drug | IC₅₀ (nM) | Reference |

| Losartan | ~20 | [17] |

| Valsartan | ~3.9 | |

| Irbesartan | ~1.3 | [17] |

| Candesartan | ~0.36 | |

| Olmesartan | ~1.2 | |

| Telmisartan | ~3.9 | |

| Azilsartan | ~0.62 | [18] |

Experimental Protocols

Synthesis of 2-Cyano-4'-methylbiphenyl via Suzuki-Miyaura Coupling

This protocol is a representative example of a modern synthetic route to a key 2'-methylbiphenyl derivative.

Materials:

-

2-Bromobenzonitrile

-

4-Methylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromobenzonitrile (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add the palladium catalyst, such as a pre-mixed solution of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in toluene.

-

Heat the reaction mixture to reflux (typically around 80-90 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 2-cyano-4'-methylbiphenyl.

Signaling Pathways and Experimental Workflows

Angiotensin II Receptor Signaling Pathway

The 2'-methylbiphenyl-containing sartan drugs exert their therapeutic effect by blocking the Angiotensin II Type 1 (AT₁) receptor. The following diagram illustrates the major signaling cascades initiated by the binding of angiotensin II to its receptor, leading to physiological effects such as vasoconstriction and aldosterone release. The sartans competitively inhibit the initial binding step.

Caption: Angiotensin II signaling pathway and the inhibitory action of sartans.

Experimental Workflow for the Synthesis of a 2'-Methylbiphenyl Derivative

The following diagram outlines a typical laboratory workflow for the synthesis of a 2'-methylbiphenyl derivative via a Suzuki-Miyaura cross-coupling reaction.

Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.

This in-depth guide provides a comprehensive overview of the discovery and history of 2'-methylbiphenyl derivatives, highlighting their journey from academic interest to clinical significance. The provided data, protocols, and diagrams are intended to be a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.

References

- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. SATHEE: Chemistry Ullmann Reaction [satheejee.iitk.ac.in]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]

- 8. mycollegevcampus.com [mycollegevcampus.com]

- 9. Gomberg-Bachmann Reaction [drugfuture.com]

- 10. WO2001044147A1 - Process for the preparation of 2-methylbiphenyl and of 2-phenylbenzyl bromide - Google Patents [patents.google.com]

- 11. WO2001044147A1 - Process for the preparation of 2-methylbiphenyl and of 2-phenylbenzyl bromide - Google Patents [patents.google.com]

- 12. ijpsr.com [ijpsr.com]

- 13. Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Losartan | C22H23ClN6O | CID 3961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. semanticscholar.org [semanticscholar.org]

- 16. 2-methylbiphenyl - Wikidata [wikidata.org]

- 17. ahajournals.org [ahajournals.org]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Electronic and Steric Properties of 4-(2-Methylphenyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic and steric properties of 4-(2-Methylphenyl)benzonitrile, a biphenyl derivative with potential applications in materials science and as a synthetic intermediate in drug discovery. This document details the molecule's structural characteristics, spectroscopic signature, and computationally derived electronic properties. A plausible synthetic route via Suzuki-Miyaura coupling is also described. While direct experimental data on its biological activity is limited, the known roles of the biphenyl and benzonitrile moieties in medicinal chemistry are discussed to provide context for its potential applications.

Introduction

This compound, also known as 2'-Methyl-[1,1'-biphenyl]-4-carbonitrile or 4-(o-tolyl)benzonitrile, is an aromatic compound featuring a biphenyl core structure. This framework is prevalent in many biologically active molecules and functional materials.[1][2][3] The presence of a nitrile group and an ortho-methyl substituent imparts unique steric and electronic characteristics to the molecule.[4] The nitrile group is a versatile chemical handle for further functionalization, while the methyl group introduces steric hindrance that influences the conformation of the biphenyl system.[4] Understanding these properties is crucial for its application in areas such as liquid crystal development, the design of metal-organic frameworks (MOFs), and as a precursor for pharmaceutical compounds.[4]

Molecular Structure and Steric Properties

The chemical structure of this compound consists of a benzonitrile ring and a toluene ring linked by a carbon-carbon single bond.

A critical steric parameter in biphenyl systems is the dihedral angle between the two aromatic rings. This angle is influenced by the steric hindrance of the substituents. In this compound, the ortho-methyl group on one of the phenyl rings is expected to cause significant steric clash with the hydrogen atom on the adjacent ring, forcing the rings out of planarity.

While a crystal structure for this compound is not publicly available, the crystal structure of its isomer, 2-(4-Methylphenyl)benzonitrile, provides valuable insight. In this isomer, the dihedral angle between the mean planes of the two benzene rings is 44.6(7)°.[5] It is highly probable that the dihedral angle in this compound is of a similar magnitude due to the comparable steric demand of the ortho-methyl group. This non-planar conformation reduces π-conjugation between the rings, which in turn affects the electronic properties of the molecule.

Table 1: Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C14H11N | PubChem[6] |

| Molecular Weight | 193.24 g/mol | PubChem[6] |

| XLogP3 | 3.6 | PubChem[6] |

| Hydrogen Bond Donor Count | 0 | PubChem[6] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[6] |

| Rotatable Bond Count | 1 | PubChem[6] |

Electronic Properties

The electronic properties of this compound are determined by the interplay of the electron-withdrawing nitrile group and the electron-donating methyl group, as well as the degree of conjugation between the two phenyl rings.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of aromatic protons in the range of 7.0-7.8 ppm. The methyl protons would appear as a singlet at approximately 2.2-2.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the nitrile carbon (around 118-120 ppm), and the methyl carbon (around 20-22 ppm). The quaternary carbons of the biphenyl linkage would also be observable. PubChem indicates the availability of a ¹³C NMR spectrum for this compound.[6]

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorption bands. The nitrile (C≡N) stretching vibration is expected to appear as a sharp, medium-intensity band in the region of 2220-2230 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will be present in the 1400-1600 cm⁻¹ region. A vapor phase IR spectrum is noted as available on PubChem.[6]

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of benzonitrile in ethanol shows a primary absorption band at 224 nm and a secondary band at 271 nm.[7] For this compound, the extended conjugation of the biphenyl system is expected to cause a bathochromic (red) shift in these absorption maxima. However, the non-planar conformation due to steric hindrance from the ortho-methyl group may limit the extent of this shift compared to a planar biphenyl system.

Computational Analysis

While a specific computational study for this compound is not available, analysis of similar molecules using Density Functional Theory (DFT) can provide insights into its electronic structure.

Molecular Orbitals: A computational analysis would likely show that the Highest Occupied Molecular Orbital (HOMO) is distributed primarily over the more electron-rich methyl-substituted phenyl ring, while the Lowest Unoccupied Molecular Orbital (LUMO) is localized more on the electron-deficient benzonitrile ring. The energy gap between the HOMO and LUMO is a key factor in determining the molecule's electronic transitions and reactivity.

Molecular Electrostatic Potential (MEP) Map: An MEP map would visualize the electron density distribution across the molecule. It is expected to show a region of negative electrostatic potential (electron-rich) around the nitrogen atom of the nitrile group, making it a site for electrophilic attack or hydrogen bonding. The aromatic rings would exhibit regions of both positive and negative potential, while the methyl group would be a region of relatively neutral potential.

Synthesis

A common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[8][9][10][11][12] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.

Experimental Protocol: Suzuki-Miyaura Coupling

Reactants:

-

4-Bromobenzonitrile

-

2-Methylphenylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate with a suitable phosphine ligand)

-

Base (e.g., potassium carbonate, sodium carbonate, or cesium carbonate)

-

Solvent system (e.g., toluene/water, dioxane/water, or DME/water)

Procedure:

-

To a reaction vessel purged with an inert gas (e.g., argon or nitrogen), add 4-bromobenzonitrile (1.0 eq.), 2-methylphenylboronic acid (1.1-1.5 eq.), the palladium catalyst (0.01-0.05 eq.), and the base (2.0-3.0 eq.).

-

Add the degassed solvent system to the vessel.

-

Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Potential Biological Significance

While there is no specific data on the biological activity or signaling pathway involvement of this compound, the constituent chemical moieties are of significant interest in medicinal chemistry.

-

Biphenyl Moiety: The biphenyl scaffold is a privileged structure in drug discovery, found in numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anti-hypertensive, and anti-cancer properties.[1][2][3] For example, the non-steroidal anti-inflammatory drug (NSAID) diflunisal contains a biphenyl core. The angiotensin II receptor blocker losartan, used to treat high blood pressure, also features a substituted biphenyl structure.[5]

-

Benzonitrile Moiety: The nitrile group is a common functional group in pharmaceuticals and can act as a hydrogen bond acceptor or a bioisostere for other functional groups.[13] It is present in drugs such as the anastrozole, an aromatase inhibitor used to treat breast cancer. The nitrile group can also participate in covalent interactions with enzyme targets, particularly cysteine proteases.[14]

Given the presence of these two pharmacologically relevant motifs, this compound could serve as a valuable starting material or fragment for the synthesis of novel therapeutic agents. Further biological screening is required to elucidate its specific activities.

Conclusion

This compound is a molecule with distinct steric and electronic features arising from its substituted biphenyl structure. The ortho-methyl group enforces a non-planar conformation, which influences its electronic properties by modulating the degree of conjugation between the phenyl rings. The electron-withdrawing nitrile group provides a site for chemical modification and potential biological interactions. While direct experimental data on its biological effects are lacking, its structural components suggest that it is a promising candidate for further investigation in materials science and as a scaffold in medicinal chemistry. The synthetic accessibility via the robust Suzuki-Miyaura coupling reaction further enhances its potential for a wide range of research and development applications.

References

- 1. ijsdr.org [ijsdr.org]

- 2. researchgate.net [researchgate.net]

- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 4. This compound | High-Purity | RUO [benchchem.com]

- 5. 2-(4-Methylphenyl)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C14H11N | CID 1392868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.latech.edu [chem.latech.edu]

- 8. youtube.com [youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. youtube.com [youtube.com]

- 12. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 4-methyl-2-(1-piperazinyl)Benzonitrile | Benchchem [benchchem.com]

- 14. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Biphenyl Scaffold: A Privileged Platform for Nitrile Group Transformations in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The biphenyl scaffold is a cornerstone in modern medicinal chemistry, lending rigidity and specific spatial orientation to a molecule, which is often crucial for effective interaction with biological targets. When functionalized with a nitrile group, this scaffold becomes a versatile platform for a variety of chemical transformations, unlocking access to a diverse range of pharmacologically active compounds. This technical guide explores the reactivity of the nitrile group on biphenyl scaffolds, focusing on three key transformations: hydrolysis to carboxylic acids, reduction to primary amines, and [3+2] cycloaddition to form tetrazoles. These reactions are fundamental in the synthesis of numerous pharmaceuticals, particularly in the development of angiotensin II receptor blockers (ARBs).

Core Reactivity of the Nitrile Group on Biphenyl Scaffolds

The electron-withdrawing nature of the nitrile group and its linear geometry influence the reactivity of the biphenyl system. The primary modes of reactivity of the nitrile group itself are nucleophilic addition to the electrophilic carbon atom and cycloaddition reactions across the carbon-nitrogen triple bond.

Key Transformations and Experimental Protocols

This section provides a detailed overview of the three principal transformations of the nitrile group on a biphenyl scaffold, complete with quantitative data and detailed experimental protocols.

Hydrolysis to Biphenyl Carboxylic Acids

The hydrolysis of a biphenyl nitrile to its corresponding carboxylic acid is a fundamental transformation, often employed to introduce a key acidic functional group for receptor binding or to serve as a synthetic handle for further derivatization. This reaction can be performed under either acidic or basic conditions.

Data Presentation: Hydrolysis of 4-Biphenylcarbonitrile

| Reagents/Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| NaOH, H₂O | Ethanol/Water | Reflux | 45 | 77.5-80 | [1] |

| H₂SO₄ (conc.) | Water | Reflux | 45 | High | [1] |

| 1 N HCl | - | Boiling | 3 | 88-94 | [2] |

Experimental Protocol: Alkaline Hydrolysis of 4-Biphenylcarbonitrile

This protocol is adapted from standard procedures for the hydrolysis of aromatic nitriles[1].

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-biphenylcarbonitrile (1 equivalent).

-

Reagent Addition: Add a 10% aqueous solution of sodium hydroxide (NaOH) (2 volumes relative to the solvent) and ethanol or methanol (10 volumes) to dissolve the nitrile.

-

Reaction Conditions: Heat the mixture to reflux (approximately 80-100 °C) and maintain for 16-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the alcohol.

-

Dilute the residue with water and wash with an organic solvent (e.g., dichloromethane) to remove any unreacted starting material.

-

Separate the aqueous layer, cool it in an ice bath, and acidify to a pH of approximately 3 using 1 N hydrochloric acid (HCl).

-

The biphenyl-4-carboxylic acid will precipitate out of the solution.

-

-

Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Workflow for the hydrolysis of 4-biphenylcarbonitrile.

Reduction to Biphenylmethylamines

The reduction of the nitrile group to a primary amine is a critical step in the synthesis of many pharmaceutical intermediates. This transformation provides a basic nitrogen center that can be crucial for biological activity or serve as a point for further functionalization. Common reducing agents include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation with Raney Nickel.

Data Presentation: Reduction of 4-Biphenylcarbonitrile

| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| LiAlH₄ | THF | Reflux | 16 | 73-75 (for L-valine) | [3] |

| Raney Ni, H₂ | Ethanol/NH₃ | 125-150 | - | 82 | [4] |

| Raney Ni, 2-Propanol, KOH | 2-Propanol | Reflux | 1 | >90 |

Experimental Protocol: Reduction of 4-Biphenylcarbonitrile with LiAlH₄

This protocol is based on general procedures for LiAlH₄ reductions of nitriles[3][5]. Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. It should be handled with extreme care under an inert atmosphere.

-

Reaction Setup: In an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) (1.5 equivalents) in anhydrous tetrahydrofuran (THF) (10 volumes) under a nitrogen atmosphere.

-

Reagent Addition: Cool the suspension to 0 °C using an ice bath. Dissolve 4-biphenylcarbonitrile (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-16 hours. Monitor the reaction by TLC.

-

Work-up (Fieser method):

-

Cool the reaction mixture to 0 °C.

-

Slowly and carefully add water (1 volume equivalent to the mass of LiAlH₄ used), followed by a 15% aqueous NaOH solution (1 volume equivalent), and finally water again (3 volume equivalents).

-

Stir the resulting granular precipitate for 30 minutes.

-

-

Purification: Filter the precipitate through a pad of Celite® and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (biphenyl-4-yl)methanamine. The product can be further purified by distillation or column chromatography.

Workflow for the LiAlH4 reduction of 4-biphenylcarbonitrile.

[3+2] Cycloaddition to form Biphenyl Tetrazoles

The conversion of a nitrile to a tetrazole is a highly valuable transformation in medicinal chemistry. The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and pharmacokinetic properties. This reaction is a key step in the synthesis of many sartans, a class of drugs that block the angiotensin II receptor.

Data Presentation: Synthesis of 5-(Biphenyl-4-yl)-1H-tetrazole

| Reagents | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| NaN₃, NH₄Cl | - | DMF | 100 | - | 81 | [2] |

| NaN₃ | ZnCl₂ | Water | Reflux | - | High | [6] |

| NaN₃, Et₃N·HCl | - | Toluene | 110 | - | High | [7] |

| NaN₃ | Silica Sulfuric Acid | DMF | Reflux | 5-10 | 72-95 | |

| NaN₃, Tri-n-butyltin chloride | - | Toluene | Reflux | 48 | 55 (for Valsartan precursor) |

Experimental Protocol: Synthesis of 5-(Biphenyl-4-yl)-1H-tetrazole

This protocol is based on the widely used method employing sodium azide and a Lewis acid catalyst[6].

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-biphenylcarbonitrile (1 equivalent), sodium azide (NaN₃) (1.5 equivalents), and zinc chloride (ZnCl₂) (0.5 equivalents).

-

Reagent Addition: Add water or a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 100-130 °C) for 12-24 hours. Monitor the reaction by TLC.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If DMF is used, pour the mixture into water.

-

Acidify the aqueous solution with dilute hydrochloric acid to a pH of approximately 2-3 to protonate the tetrazole.

-

The product will precipitate from the solution.

-

-

Purification: Collect the solid product by filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent.

Workflow for the synthesis of 5-(biphenyl-4-yl)-1H-tetrazole.

Application in Drug Development: Angiotensin II Receptor Blockers

A prominent class of drugs that exemplifies the importance of the biphenyl-nitrile scaffold is the angiotensin II receptor blockers (ARBs), also known as "sartans." These drugs, including Losartan, Valsartan, and Telmisartan, are widely prescribed for the treatment of hypertension and heart failure. A key structural feature of many sartans is a biphenyl tetrazole moiety, which is synthesized from a biphenyl nitrile precursor.

The mechanism of action of these drugs involves the blockade of the Angiotensin II Type 1 (AT1) receptor. Angiotensin II is a potent vasoconstrictor and a key component of the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure. By blocking the AT1 receptor, sartans prevent the binding of angiotensin II, leading to vasodilation and a reduction in blood pressure[7][8][9][10][11].

Angiotensin II Type 1 (AT1) Receptor Signaling Pathway

The AT1 receptor is a G-protein coupled receptor (GPCR). Upon binding of angiotensin II, the receptor activates several downstream signaling cascades, primarily through Gq/11, leading to a variety of physiological effects, including vasoconstriction, inflammation, and cellular growth[6].

Angiotensin II Type 1 (AT1) Receptor Signaling Pathway.

Conclusion

The nitrile group on a biphenyl scaffold offers a rich and diverse reactivity profile that has been extensively leveraged in the field of drug discovery and development. The transformations of hydrolysis, reduction, and cycloaddition provide access to key functional groups—carboxylic acids, primary amines, and tetrazoles—that are integral to the structure and function of numerous therapeutic agents. The detailed experimental protocols and an understanding of the underlying biological pathways, such as the AT1 receptor signaling cascade, provide researchers with the necessary tools and knowledge to continue to innovate in this important area of medicinal chemistry. The biphenyl nitrile motif remains a privileged and highly valuable platform for the design and synthesis of new and improved pharmaceuticals.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Reduction of N-allylamides by LiAlH4: unexpected attack of the double bond with mechanistic studies of product and byproduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 7. 1H-Tetrazole synthesis [organic-chemistry.org]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. US6160157A - Preparation of 4-cyano-4'-hydroxybiphenyl - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Synthesis of 4-(2-Methylphenyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create biaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2] This protocol details the synthesis of 4-(2-Methylphenyl)benzonitrile, a valuable building block in medicinal chemistry and materials science, via the palladium-catalyzed cross-coupling of 4-bromobenzonitrile and 2-methylphenylboronic acid.[3][4] The reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of the necessary reagents.[2]

Reaction Principle

The catalytic cycle for the synthesis of this compound involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (4-bromobenzonitrile) to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organoboron reagent (2-methylphenylboronic acid) transfers its organic group to the palladium complex.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, this compound, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.[2]

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound, compiled from common laboratory procedures.

| Parameter | Value | Notes |

| Reactants | ||

| 4-Bromobenzonitrile | 1.0 mmol | Limiting reagent. |

| 2-Methylphenylboronic acid | 1.1 - 1.5 mmol | Typically used in slight excess. |

| Catalyst | ||

| Palladium(II) Acetate (Pd(OAc)₂) with a ligand (e.g., XPhos) | 1-5 mol% | Pre-catalyst, reduced in situ.[3] |

| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 1-5 mol% | Active Pd(0) catalyst. |

| Base | ||

| Potassium Carbonate (K₂CO₃) | 2.0 - 3.0 mmol | A common and effective base. |

| Sodium Carbonate (Na₂CO₃) | 2.0 - 3.0 mmol | An alternative inorganic base.[5] |

| Potassium Phosphate (K₃PO₄) | 2.0 - 3.0 mmol | Often used with more complex ligands.[3] |

| Solvent | ||

| Toluene | 5 - 10 mL | A common solvent for Suzuki couplings.[3] |

| 1,2-Dimethoxyethane (DME) | 5 - 10 mL | Another suitable solvent.[5] |

| Toluene/Ethanol/Water mixture | Varies | Aqueous conditions can be employed.[3] |

| Reaction Conditions | ||

| Temperature | 80 - 110 °C | Dependent on the solvent and catalyst system.[3][5] |

| Reaction Time | 4 - 18 hours | Monitored by TLC or GC-MS.[5][6] |

| Expected Outcome | ||

| Yield | 80 - 95% | Yields are typically high but can vary. |

| Purity | >95% | After purification by column chromatography or recrystallization. |

Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound on a 1.0 mmol scale.

Materials:

-

4-Bromobenzonitrile (1.0 mmol, 182 mg)

-

2-Methylphenylboronic acid (1.2 mmol, 163 mg)

-

Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

-

XPhos (0.04 mmol, 19 mg)

-

Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

-

Toluene (10 mL)

-

Deionized Water (2 mL)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Separatory funnel

-